
Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents.
Introduction of the Dimethylaminopropyl Side Chain: The dimethylaminopropyl group is introduced via alkylation of the phenothiazine core using 3-dimethylaminopropyl chloride under basic conditions.
Formation of the Ketone: The ketone functionality is introduced by acylation of the phenothiazine derivative with an appropriate acylating agent, such as acetyl chloride.
Oxime Formation: The final step involves the reaction of the ketone with hydroxylamine hydrochloride to form the oxime derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can convert the oxime group back to the ketone or further to the corresponding amine.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: N-oxides, sulfoxides
Reduction: Ketone, amine
Substitution: Nitro, halo, and sulfonyl derivatives
Applications De Recherche Scientifique
Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antipsychotic, antiemetic, and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime involves its interaction with various molecular targets and pathways:
Central Nervous System: The compound may act as an antagonist at dopamine receptors, similar to other phenothiazines, leading to its antipsychotic effects.
Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism, contributing to its pharmacological profile.
Oxidative Stress: The oxime group can scavenge reactive oxygen species, providing potential antioxidant benefits.
Comparaison Avec Des Composés Similaires
Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A widely used antipsychotic with a similar phenothiazine core but different side chains.
Promethazine: An antiemetic and antihistamine with a similar core structure.
Thioridazine: Another antipsychotic with structural similarities but distinct pharmacological properties.
Propriétés
Numéro CAS |
64058-41-9 |
|---|---|
Formule moléculaire |
C19H23N3OS |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
(NE)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-1-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C19H23N3OS/c1-14(20-23)15-8-6-11-18-19(15)22(13-7-12-21(2)3)16-9-4-5-10-17(16)24-18/h4-6,8-11,23H,7,12-13H2,1-3H3/b20-14+ |
Clé InChI |
VHUSVBNGMNMLAF-XSFVSMFZSA-N |
SMILES isomérique |
C/C(=N\O)/C1=C2C(=CC=C1)SC3=CC=CC=C3N2CCCN(C)C |
SMILES canonique |
CC(=NO)C1=C2C(=CC=C1)SC3=CC=CC=C3N2CCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




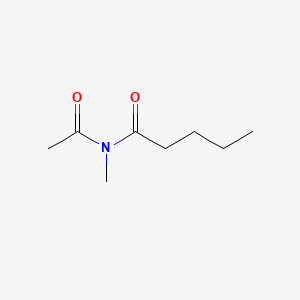

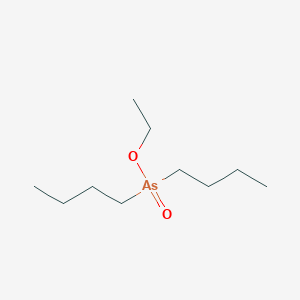
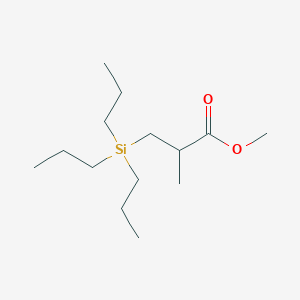
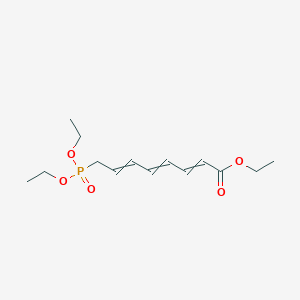
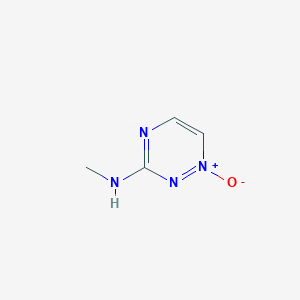
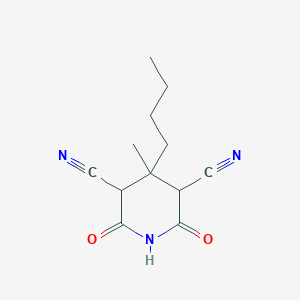

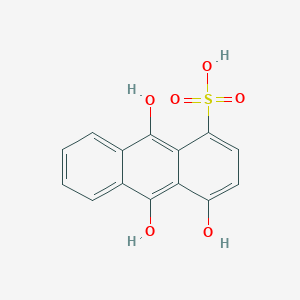
![(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one](/img/structure/B14488685.png)
![2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine](/img/structure/B14488702.png)
![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)
